molecular formula C16H17N3O4 B1237830 Anthramycin

Anthramycin

Numéro de catalogue: B1237830
Poids moléculaire: 315.32 g/mol
Clé InChI: VGQOVCHZGQWAOI-HWKANZROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anthramycin is a pyrrolobenzodiazepine antibiotic with significant antitumor activity. It was first derived from the thermophilic actinomycete Streptomyces refuineus by M. D. Tendler and S. Korman in the 1950s. The compound was successfully synthesized in a laboratory setting by Leimgruber et al. in 1965 . This compound is known for its ability to inhibit the synthesis of RNA and DNA in carcinoma cells, making it a potent cytotoxic agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of anthramycin was first reported by Leimgruber et al. in 1968. The synthesis involves the formation of a pyrrolobenzodiazepine nucleus, which is a tricyclic system consisting of an aromatic A-ring, a 1,4-diazepin-5-one B-ring, and a pyrrolidine C-ring . The synthetic route includes several key steps such as cyclization, oxidation, and methylation reactions. The characterization of this compound was initially done on its epimer, this compound-11-methyl-ether, which can be formed by recrystallization from hot methanol .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces refuineus. The fermentation broth is extracted and purified to isolate this compound. Due to the unstable nature of the compound, it is often characterized and stored as its more stable derivatives .

Applications De Recherche Scientifique

Antitumor Activity

Anthramycin is recognized for its effectiveness against various cancer types, particularly:

  • Sarcomas
  • Lymphomas
  • Gastrointestinal neoplasms

Clinical studies have demonstrated its potential as an effective treatment agent, although its development has faced challenges due to toxicity and stability issues .

Antibody-Drug Conjugates (ADCs)

Recent advancements have led to the incorporation of this compound into antibody-drug conjugates (ADCs). These conjugates combine the specificity of antibodies for tumor antigens with the potent cytotoxicity of this compound, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. Several PBD dimer analogues derived from this compound are currently in clinical trials .

ADC Name Active Component Cancer Type Clinical Status
SJG-136This compound dimerOvarian CancerPhase II
ADCT-402SG-3199 (PBD dimer)Various CancersClinical Trials

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been crucial in enhancing its therapeutic efficacy. Modifications at specific positions on the this compound molecule can significantly impact its binding affinity and cytotoxicity:

  • C2 Position : Substituents at this position enhance DNA interaction.
  • Dimerization : Synthesizing dimeric forms has shown increased potency due to multiple alkylating sites on DNA .

Case Study 1: Efficacy Against Lymphoma

A study evaluating this compound's effectiveness against lymphoma demonstrated significant tumor regression in animal models. The compound's ability to induce apoptosis through DNA damage was highlighted, providing a basis for further clinical exploration.

Case Study 2: Development of PBD Dimer Analogues

Research into PBD dimer analogues derived from this compound has yielded promising results. For instance, SJG-136 has shown remarkable activity against leukemia and ovarian cancer in Phase II trials, illustrating the potential of modified this compound derivatives as effective cancer therapeutics .

Activité Biologique

Anthramycin, a potent antitumor antibiotic derived from Streptomyces refuineus, belongs to the pyrrolo[1,4]benzodiazepine (PBD) family. Its biological activity is characterized by its interaction with DNA, leading to significant cytotoxic effects. This article provides an overview of the biological mechanisms of this compound, its effects on cancer cells, and relevant research findings.

DNA Interaction
this compound exerts its biological effects primarily through the formation of covalent adducts with DNA. It binds specifically to the minor groove of DNA, targeting the exocyclic amino group of guanine. This interaction induces structural changes in the DNA helix without significant distortion, allowing for the formation of stable complexes that disrupt normal cellular processes .

DNA Damage
Research has demonstrated that this compound causes both single-strand and double-strand breaks in DNA, which can lead to cell death if not repaired. The persistence of these breaks has been observed even hours after drug removal, indicating a long-lasting impact on cellular integrity. In studies utilizing repair-proficient and repair-deficient cell lines, it was found that cells deficient in DNA repair mechanisms exhibited decreased survival rates when exposed to this compound, highlighting the compound's cytotoxic potential .

Cytotoxic Effects

This compound's cytotoxicity has been extensively studied in various cancer cell lines. Its efficacy as an antitumor agent is attributed to its ability to induce apoptosis and inhibit cell proliferation:

  • Apoptosis Induction : this compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and other pro-apoptotic factors .
  • Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of various tumor cell lines, including leukemia and ovarian cancer cells. Studies have shown that this compound can significantly reduce cell viability in these models .

Case Studies and Research Findings

Several studies have explored this compound's biological activity in detail:

StudyFindings
Petrusek et al. (1981)Demonstrated that this compound produces excision-dependent DNA breaks and highlighted its impact on cell survival in repair-deficient cells .
Mantaj et al. (2016)Reviewed the development of PBDs from this compound to antibody-drug conjugates (ADCs), emphasizing their potential in targeted cancer therapy .
Sakaine et al. (2021)Summarized the isolation and biological activity of PBD natural products, noting this compound's role as a lead compound for developing new anticancer agents .

Topical Delivery and Skin Penetration

Recent investigations into the topical delivery of this compound have shown promising results. Studies using Franz diffusion cells revealed that this compound can penetrate human skin effectively when formulated with appropriate solvents such as propylene glycol and Transcutol P®. This finding suggests potential applications for treating skin cancers or actinic keratoses through topical administration .

Propriétés

Formule moléculaire

C16H17N3O4

Poids moléculaire

315.32 g/mol

Nom IUPAC

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide

InChI

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+

Clé InChI

VGQOVCHZGQWAOI-HWKANZROSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

SMILES isomérique

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O

SMILES canonique

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

Synonymes

Anthramycin
Anthramycin, (11a alpha)-Isomer
Antramycin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthramycin
Reactant of Route 2
Anthramycin
Reactant of Route 3
Reactant of Route 3
Anthramycin
Reactant of Route 4
Anthramycin
Reactant of Route 5
Reactant of Route 5
Anthramycin
Reactant of Route 6
Anthramycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.